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molecular formula C11H10Cl2O B6298524 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol CAS No. 99254-89-4

4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol

Cat. No. B6298524
M. Wt: 229.10 g/mol
InChI Key: HJDIWINSLHYFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04661635

Procedure details

A mixture of 25.5 g (0.094 mole) of 3,5-dichloroiodobenzene, 550 ml dry triethylamine, 12 g (0.14 mole) of 2-methyl-2-hydroxy-3-butyne, 0.42 g (0.0019 mole) palladium (II) acetate, and 1 g (0.0038 mole) of triphenylphosphine was heated to reflux under nitrogen for four hours. The resulting mixture was cooled, diluted with ether and washed with two 500-ml portions of 3N hydrochloric acid. The ether layer was separated, dried over anhydrous magnesium sulfate, and evaporated in vacuo to yield the crude product as an oily residue. The purified product was obtained by distillation to yield 7.95 g, bp 115°-125° C./0.0001 mm.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[C:6]([Cl:8])[CH:7]=1.C(N(CC)CC)C.[CH3:17][C:18]([OH:22])([C:20]#[CH:21])[CH3:19].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CCOCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:21]#[C:20][C:18]([CH3:19])([OH:22])[CH3:17])[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)I
Name
Quantity
550 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12 g
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.42 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
WASH
Type
WASH
Details
washed with two 500-ml portions of 3N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C#CC(C)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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